molecular formula C23H17ClN2O5 B14983300 3-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

3-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B14983300
M. Wt: 436.8 g/mol
InChI Key: XBJUKWWNJMDBRE-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-N-(2-METHYL-4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzopyran ring system, a chlorophenyl group, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-N-(2-METHYL-4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multiple steps, including the formation of the benzopyran ring system and the introduction of the chlorophenyl and nitrophenyl groups. Common synthetic routes may include:

    Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Introduction of the Nitrophenyl Group: This can be done through nitration reactions followed by reduction and subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-N-(2-METHYL-4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-(4-CHLOROPHENYL)-N-(2-METHYL-4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development.

    Industry: It can be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-N-(2-METHYL-4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-BROMOPHENYL)-N-(2-METHYL-4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE
  • 3-(4-FLUOROPHENYL)-N-(2-METHYL-4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE

Uniqueness

3-(4-CHLOROPHENYL)-N-(2-METHYL-4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H17ClN2O5

Molecular Weight

436.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C23H17ClN2O5/c1-13-10-18(26(29)30)7-9-20(13)25-22(27)15-4-8-19-16(11-15)12-21(31-23(19)28)14-2-5-17(24)6-3-14/h2-11,21H,12H2,1H3,(H,25,27)

InChI Key

XBJUKWWNJMDBRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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